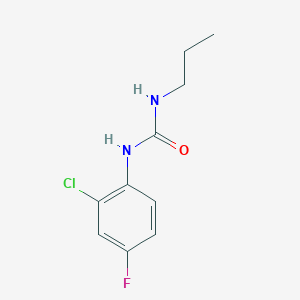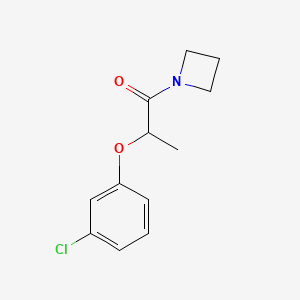
N-(1-pyridin-3-ylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pyridin-3-ylethyl)benzamide, also known as PYB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
Mécanisme D'action
N-(1-pyridin-3-ylethyl)benzamide inhibits PARP by binding to its catalytic domain, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. PARP inhibition has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, making them more susceptible to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its PARP inhibitory activity, this compound has been shown to inhibit the activity of other enzymes, including protein kinase C and phospholipase A2. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-pyridin-3-ylethyl)benzamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of PARP, making it useful for studying the role of PARP in DNA repair and cell survival. This compound is also relatively easy to synthesize, with high purity and yield. However, there are some limitations to the use of this compound in lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain assays. Additionally, this compound has been shown to have off-target effects on other enzymes, which may complicate interpretation of results.
Orientations Futures
There are several future directions for research on N-(1-pyridin-3-ylethyl)benzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another area of interest is the investigation of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the off-target effects of this compound on other enzymes and their potential implications for its use in scientific research.
Méthodes De Synthèse
N-(1-pyridin-3-ylethyl)benzamide can be synthesized using a variety of methods, including the reaction of 3-bromopyridine with benzylamine, followed by N-alkylation with 3-chloropropionyl chloride. Another method involves the reaction of 3-pyridinecarboxaldehyde with 3-chloropropionyl chloride, followed by reduction with sodium borohydride. These methods yield this compound with high purity and yield, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(1-pyridin-3-ylethyl)benzamide has been extensively used in scientific research due to its ability to inhibit PARP, which is involved in DNA repair and cell survival. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast cancer and ovarian cancer. This compound has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(13-8-5-9-15-10-13)16-14(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKUWBZCRWBFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)

![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)



![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)

![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)

